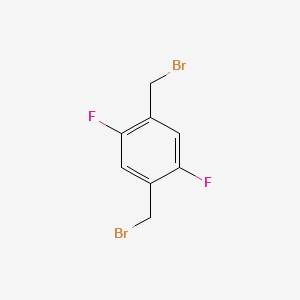
1,4-Bis(bromomethyl)-2,5-difluorobenzene
Vue d'ensemble
Description
1,4-Bis(bromomethyl)-2,5-difluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDFB and is synthesized through a multistep process. In
Applications De Recherche Scientifique
Synthesis and Molecular Properties
1,4-Bis(bromomethyl)-2,5-difluorobenzene and related compounds have been extensively studied for their role in synthesizing a variety of complex molecular structures. For instance, it has been used in the synthesis of fluorinated distyrylbenzene (DSB) derivatives, which are important for studying the effects of fluorine substitution on molecular properties and solid-state organization (Renak et al., 1999). Additionally, it's used in creating poly(p-phenylene) graft copolymers with varying side chains, demonstrating its versatility in polymer chemistry (Cianga, Hepuzer & Yagcı, 2002).
Fluorocarbons and Cryptands
The compound plays a critical role in the coordination chemistry of fluorocarbons. For example, its reactions have led to the formation of fluorocryptands, which are significant in studying metal ion complexes (Plenio, Hermann & Diodone, 1997). This highlights its importance in inorganic chemistry and materials science.
Macromolecular Synthesis
It's also instrumental in the synthesis of various macromolecular structures. For example, its use in preparing 1,5-dihydropolyalkylated s-indacenes shows its utility in organic chemistry and ligand preparation (Dahrouch et al., 2001). Moreover, it's used in the synthesis of comb-like polyphenylenes via Suzuki coupling, further underscoring its application in polymer synthesis (Cianga & Yagcı, 2002).
Binucleating Ligands and Organometallic Chemistry
In organometallic chemistry, this compound is used to create binucleating ligands with distinct chelation pockets, which is crucial for understanding complex molecular interactions (Kongprakaiwoot, Luck & Urnezius, 2006). This has implications in catalysis and materials science.
Photophysical Behavior
Its derivatives are studied for their photophysical behavior, such as in thia-aza macrocycles with fluorescent appendages, showcasing its potential in developing new fluorescent materials and sensors (Singh & Kumar, 2007).
Orientations Futures
Propriétés
IUPAC Name |
1,4-bis(bromomethyl)-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAWYRSXOPBEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)CBr)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)
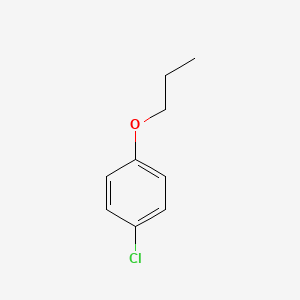
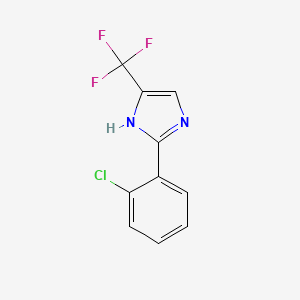
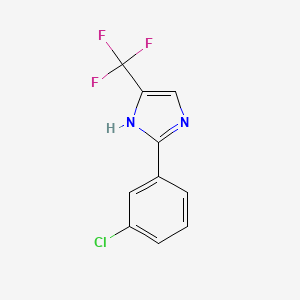


![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)
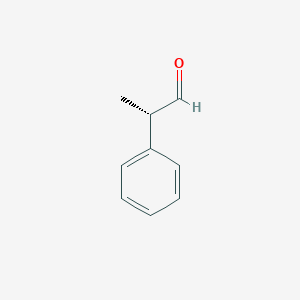
![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
